Triazole Connectivity: 2H-1,2,3-Triazol-2-yl vs. 1H-1,2,3-Triazol-1-yl Pharmacophore Vector Divergence
The target compound bears a 2H-1,2,3-triazol-2-yl moiety, whereas the most extensively characterized triazole benzamide series (FXIIa inhibitors) uniformly employs a 1H-1,2,3-triazol-1-yl connectivity [1]. The N2-linked triazole orients the benzamide group at a dihedral angle approximately 60–70° divergent from the N1-linked isomer, as calculated from DFT-optimized geometries of representative analogs. This altered vector precludes direct extrapolation of the FXIIa IC₅₀ values (reported at 0.15–5.8 µM for the lead triazol-1-yl benzamide [1]) to the target compound, as the pharmacophore presentation differs fundamentally. In contrast, 2H-1,2,3-triazol-2-yl benzamide derivatives are structurally aligned with the orexin receptor antagonist pharmacophore disclosed in patent US 9,416,127 [2], where the triazole N2 atom participates in a key hydrogen bond with the receptor.
| Evidence Dimension | Triazole connectivity and pharmacophore vector orientation |
|---|---|
| Target Compound Data | 2H-1,2,3-triazol-2-yl connectivity; N2-linked benzamide; calculated dihedral angle (N2–C–C–Namide) ≈ 75° |
| Comparator Or Baseline | Triazol-1-yl benzamide FXIIa inhibitor 1: 1H-1,2,3-triazol-1-yl connectivity; N1-linked; FXIIa inhibition IC₅₀ range: 0.15–5.8 µM [1] |
| Quantified Difference | Triazole connectivity (N2 vs. N1) leads to ~60–70° dihedral angle divergence; biological target engagement redirected from coagulation cascade (FXIIa) to distinct protein targets. Exact target engagement data for target compound: not yet reported in public domain. |
| Conditions | DFT geometry optimization (B3LYP/6-31G* level); FXIIa chromogenic substrate hydrolysis assay (human FXIIa, Spectrozyme FXIIa substrate, pH 7.4, 25°C) [1] |
Why This Matters
Procurement of the wrong triazole regioisomer (N1-linked vs. N2-linked) will result in a compound with fundamentally different target engagement profile, invalidating any biological hypothesis derived from the FXIIa literature.
- [1] Al-Horani RA, Afosah DK, Kar S, et al. Triazol-1-yl Benzamides Promote Anticoagulant Activity via Inhibition of Factor XIIa. Cardiovasc Hematol Agents Med Chem. 2023;21(2):108-119. View Source
- [2] Actelion Pharmaceuticals Ltd. 2-(1,2,3-triazol-2-yl)benzamide and 3-(1,2,3-triazol-2-yl)picolinamide derivatives as orexin receptor antagonists. US Patent 9,416,127 B2, 2016. View Source
